molecular formula C16H13NO4 B252841 N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B252841
M. Wt: 283.28 g/mol
InChI Key: IEEXAUUKIUMLER-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide, also known as MDB or N-acetyl-MDA, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has gained popularity in the field of research due to its potential therapeutic effects.

Mechanism of Action

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide acts as a serotonin and dopamine releaser and reuptake inhibitor. It also activates the sigma-1 receptor, which is involved in neuroprotection and neuroplasticity. N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also increases the levels of BDNF and activates the sigma-1 receptor. N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have neuroprotective effects and to promote neuroplasticity.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide is a useful tool for studying the neurochemical and neurobiological mechanisms involved in depression, anxiety, and neurodegenerative diseases. However, its psychoactive effects make it difficult to use in animal models, and its potential for abuse and toxicity make it unsuitable for human use.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide. One area of interest is its potential use in the treatment of Parkinson's disease and schizophrenia. Another area of interest is its potential as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further research is needed to understand the long-term effects of N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide on the brain and its potential for abuse and toxicity.

Synthesis Methods

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of safrole with acetic anhydride to form MDP2P. This intermediate is then reduced with sodium borohydride to form MDMA. Finally, the acetyl group on the amine nitrogen of MDMA is replaced with a benzodioxole-5-carboxamide group to form N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide.

Scientific Research Applications

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential therapeutic effects. It has been shown to have antidepressant, anxiolytic, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.

properties

Product Name

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

N-(3-acetylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H13NO4/c1-10(18)11-3-2-4-13(7-11)17-16(19)12-5-6-14-15(8-12)21-9-20-14/h2-8H,9H2,1H3,(H,17,19)

InChI Key

IEEXAUUKIUMLER-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3

solubility

2.2 [ug/mL]

Origin of Product

United States

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